(R)-3-Methyl-1,4-diazepan-2-one
Overview
Description
®-3-Methyl-1,4-diazepan-2-one is a chiral compound belonging to the class of diazepanones. This compound features a seven-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the chiral center at the 3-position adds to its complexity and potential for enantioselective applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-1,4-diazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ®-3-methyl-1,4-diaminobutane with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then cyclizes to form the diazepanone ring.
Industrial Production Methods
Industrial production of ®-3-Methyl-1,4-diazepan-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: N-oxides of ®-3-Methyl-1,4-diazepan-2-one.
Reduction: Corresponding amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
®-3-Methyl-1,4-diazepan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in the development of chiral catalysts and ligands.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its pharmacological properties, including potential use as an anxiolytic or anticonvulsant agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-3-Methyl-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Methyl-1,4-diazepan-2-one: The enantiomer of ®-3-Methyl-1,4-diazepan-2-one, with similar chemical properties but different biological activity.
1,4-Diazepan-2-one: The parent compound without the methyl group, used as a reference in comparative studies.
3-Methyl-1,4-diazepane: The reduced form of ®-3-Methyl-1,4-diazepan-2-one, lacking the carbonyl group.
Uniqueness
®-3-Methyl-1,4-diazepan-2-one is unique due to its chiral center, which imparts specific stereochemical properties that can be exploited in enantioselective synthesis and chiral recognition processes. Its ability to undergo various chemical transformations also makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
(3R)-3-methyl-1,4-diazepan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)8-4-2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPFMWEFKLWLFKX-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)NCCCN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717482 | |
Record name | (3R)-3-Methyl-1,4-diazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790207-81-7 | |
Record name | (3R)-3-Methyl-1,4-diazepan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80717482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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